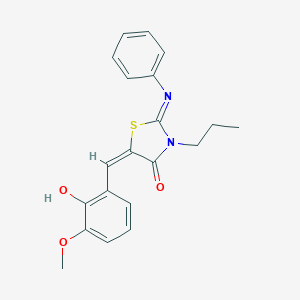
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a thiazolidine derivative compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as HL-235 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are diverse. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. The compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments are numerous. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. The compound is also stable and can be stored for extended periods. However, the compound has some limitations in lab experiments. The compound is insoluble in water and requires the use of organic solvents for its preparation. This can limit its use in some experiments.
Zukünftige Richtungen
The future directions for the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are vast and varied. The compound has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to investigate the potential toxicological effects of the compound. Overall, the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide. This intermediate is then reacted with propyl bromide and potassium hydroxide to form 2-(2-hydroxy-3-methoxybenzylidene)-N-propylhydrazinecarbothioamide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-diabetic properties by reducing inflammation and improving glucose metabolism.
Eigenschaften
Produktname |
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H20N2O3S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)17(13-14-8-7-11-16(25-2)18(14)23)26-20(22)21-15-9-5-4-6-10-15/h4-11,13,23H,3,12H2,1-2H3/b17-13+,21-20? |
InChI-Schlüssel |
GHQKAXCGUHYHPR-AVZIYLOQSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)